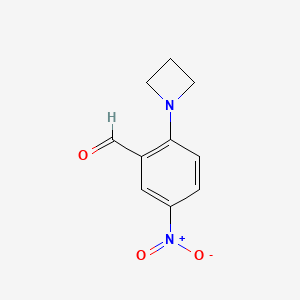

2-(Azetidin-1-yl)-5-nitrobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

2-(azetidin-1-yl)-5-nitrobenzaldehyde |

InChI |

InChI=1S/C10H10N2O3/c13-7-8-6-9(12(14)15)2-3-10(8)11-4-1-5-11/h2-3,6-7H,1,4-5H2 |

InChI Key |

NOOHYVBDBMMBPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Reaction Pathways and Chemical Transformations of 2 Azetidin 1 Yl 5 Nitrobenzaldehyde

Chemical Transformations of the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, characterized by a polarized carbon-oxygen double bond that renders the carbonyl carbon electrophilic. ncert.nic.in This inherent electrophilicity is the basis for a wide range of chemical transformations. numberanalytics.com

The carbonyl carbon of 2-(azetidin-1-yl)-5-nitrobenzaldehyde is a prominent electrophilic center, susceptible to attack by various nucleophiles. numberanalytics.com The reactivity of this center is electronically influenced by the substituents on the aromatic ring. The azetidine (B1206935) group, acting as an electron-donating group through resonance, can increase the electron density on the aromatic ring, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the ring and increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. ncert.nic.in

Typical nucleophilic addition reactions at the carbonyl center include:

Reduction: Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can reduce the aldehyde to the corresponding primary alcohol, (2-(azetidin-1-yl)-5-nitrophenyl)methanol.

Organometallic Addition: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) readily add to the carbonyl carbon to form secondary alcohols after an aqueous workup. This is a key method for carbon-carbon bond formation. numberanalytics.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically under basic conditions, yields a cyanohydrin, which is a valuable synthetic intermediate. ncert.nic.in

While the carbonyl carbon is electrophilic, the carbonyl oxygen possesses lone pairs of electrons and acts as a nucleophilic center (or Lewis base), readily protonated under acidic conditions. ncert.nic.in This protonation enhances the electrophilicity of the carbonyl carbon, activating it for attack by weaker nucleophiles.

One of the most significant reactions of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a reversible process that involves the nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal (or carbinolamine) intermediate. libretexts.org Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org The removal of water is often necessary to drive the equilibrium toward the product. nih.gov

The reaction of this compound with various primary amines can generate a diverse library of imine derivatives. The general mechanism proceeds via nucleophilic attack, proton transfer, and elimination of water. libretexts.org

| Reactant (Primary Amine) | Product (Imine) | General Reaction Conditions |

|---|---|---|

| Aniline (B41778) | (E)-N-(2-(azetidin-1-yl)-5-nitrobenzylidene)aniline | Acid catalyst (e.g., acetic acid), solvent (e.g., ethanol (B145695) or toluene), often with azeotropic removal of water. |

| Methylamine | (E)-N-(2-(azetidin-1-yl)-5-nitrobenzylidene)-N-methylmethanamine | Typically performed in a suitable solvent like methanol (B129727) or ethanol. |

| Benzylamine | (E)-N-(2-(azetidin-1-yl)-5-nitrobenzylidene)-1-phenylmethanamine | Acid catalysis in an organic solvent. |

Other condensation reactions, such as the Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile), are also plausible, leading to the formation of new carbon-carbon double bonds. rsc.org

Reactivity Profiles of the Azetidine Heterocycle

Azetidines are four-membered, nitrogen-containing heterocycles. Their chemistry is largely dictated by the significant ring strain (approximately 25.4 kcal/mol), which makes them more reactive than their five- or six-membered counterparts like pyrrolidine (B122466) or piperidine. rsc.orgrsc.org This strain provides a thermodynamic driving force for ring-opening reactions. nih.gov

The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it both basic and nucleophilic. It can react with various electrophiles. For instance, treatment with acids will lead to the formation of an azetidinium salt. The basicity of the nitrogen in an N-aryl azetidine is generally lower than that of a simple N-alkyl azetidine due to the delocalization of the nitrogen's lone pair into the aromatic ring. nih.gov However, it remains a reactive site for reactions such as:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) can lead to the formation of a quaternary azetidinium salt.

Acylation: Reaction with acyl chlorides or anhydrides under appropriate conditions can form N-acylazetidinium species or lead to other transformations.

The inherent ring strain of the azetidine ring makes it susceptible to ring-opening reactions under various conditions. rsc.org These reactions are often facilitated by the activation of the nitrogen atom, for example, by protonation with a strong acid or by quaternization. nih.govmagtech.com.cn This activation enhances the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack.

For N-aryl azetidines, acid-mediated ring-opening is a known decomposition pathway. nih.gov The protonation of the azetidine nitrogen is often the initial step, followed by the attack of a nucleophile (e.g., a halide ion from the acid or a solvent molecule) at one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. rsc.orgambeed.com The regioselectivity of the attack can be influenced by electronic and steric factors. magtech.com.cn

| Reagent/Condition | Plausible Product Type | Mechanism Notes |

|---|---|---|

| Concentrated HCl, heat | 3-((2-formyl-4-nitrophenyl)amino)propyl chloride | Acid protonates the azetidine nitrogen, followed by nucleophilic attack by the chloride ion on a ring carbon. ambeed.com |

| Strong nucleophiles (e.g., thiols, amines) with Lewis acid catalysis | Substituted N-(2-formyl-4-nitrophenyl)propan-1-amines | Lewis acid activates the ring, facilitating nucleophilic attack and C-N bond cleavage. magtech.com.cn |

| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | N-propyl-2-amino-5-nitrobenzaldehyde (and reduction of other groups) | Can induce C-N bond cleavage, although reduction of the nitro and aldehyde groups would also be expected. |

Direct functionalization of the C-H bonds on the azetidine ring carbon skeleton is challenging but can be achieved through various synthetic strategies, though specific examples for this compound are not documented. General methods for azetidine modification often involve multi-step sequences. researchgate.net For instance, strategies could involve the synthesis of a precursor azetidine already bearing a functional group (like a ketone or ester) at the 3-position, which can then be further manipulated. nih.gov

Other advanced strategies that have been applied to different azetidine systems include:

Metalation and Electrophilic Quench: Deprotonation of a C-H bond adjacent to the nitrogen using a strong base, followed by trapping the resulting anion with an electrophile.

Ring Expansion: Reactions that insert an atom into the ring, for example, via a numberanalytics.comorganicmystery.com-Stevens rearrangement, can transform an azetidine into a pyrrolidine. nih.gov

Cycloaddition Reactions: Azetidines with unsaturation (azetines) can participate in cycloaddition reactions to build more complex, fused-ring systems. nih.gov

These modifications are generally complex and would need to be developed specifically for the target molecule, taking into account the influence of the substituted aryl group.

Reactions Involving the Aromatic Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the chemical properties and reactivity of the aromatic ring to which it is attached. Its transformations are a cornerstone of synthetic organic chemistry, providing access to a variety of other important functional groups.

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding 2-(azetidin-1-yl)-5-aminobenzaldehyde. This resulting aromatic amine is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Various methods can be employed for this reduction, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Commonly, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is an effective method for nitro group reduction. However, given the presence of the aldehyde group, which is also susceptible to reduction, careful control of reaction conditions is necessary to achieve chemoselectivity.

Alternatively, chemical reduction methods offer a milder and often more selective approach. Reagents like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or iron powder in acetic acid (Fe/AcOH), are widely used for the reduction of aromatic nitro compounds to their corresponding anilines. nih.gov The Fe/AcOH system is particularly advantageous due to its mildness and selectivity, often leaving other reducible functional groups intact. nih.gov

The reduction process involves a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed. The general mechanism for a dissolving metal reduction, such as with Fe/AcOH, involves sequential single electron transfers to the nitro group, followed by protonation steps, until the amine is generated. nih.gov

A summary of typical conditions for the reduction of analogous 2-nitrobenzaldehydes is presented in the table below. While specific data for this compound is not available, these examples provide insight into the likely effective methodologies.

| Reagent/Catalyst | Solvent(s) | Temperature | Product | Reference |

| Fe/AcOH | Acetic Acid | Reflux | 2-Aminobenzaldehyde (B1207257) derivative | nih.gov |

| Hantzsch 1,4-dihydropyridine | - | - | 2-Aminobenzaldehyde derivative | nih.gov |

| SnCl₂/HCl | Ethanol/Water | Reflux | 2-Aminobenzaldehyde derivative | General Method |

| Pd/C, H₂ | Ethanol | Room Temperature | 2-Aminobenzaldehyde derivative | General Method |

This table presents plausible reaction conditions based on analogous compounds and general organic chemistry principles, as direct experimental data for this compound was not found in the reviewed literature.

The strong electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards electrophilic aromatic substitution reactions. This deactivation is a result of both inductive and resonance effects, which reduce the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. Any electrophilic substitution that does occur would be directed to the meta position relative to the nitro group.

Conversely, the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. This effect is most pronounced when the nitro group is ortho or para to the leaving group. In the case of this compound, while there isn't a typical leaving group present, the principle of enhanced susceptibility to nucleophilic attack on the ring is an important aspect of its reactivity profile.

Cascade and Multicomponent Reactions Utilizing the Compound as a Synthon

This compound possesses multiple reactive sites, making it a potentially valuable synthon in cascade and multicomponent reactions (MCRs). These reactions are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, thereby minimizing waste and synthetic steps.

A particularly promising application of this compound is in domino reactions that commence with the in situ reduction of the nitro group. For example, a domino nitro reduction-Friedländer heterocyclization could be envisioned. In such a sequence, the nitro group of this compound would first be reduced to an amine, for instance with Fe/AcOH. nih.gov The resulting 2-(azetidin-1-yl)-5-aminobenzaldehyde could then undergo a condensation reaction with an active methylene compound, such as a β-ketoester or a β-diketone, followed by cyclization to afford a substituted quinoline (B57606). This one-pot procedure circumvents the need to isolate the often unstable 2-aminobenzaldehyde intermediate. nih.gov

The general mechanism for such a reaction involves three key stages:

Reduction of the nitro group: Conversion of the -NO₂ to an -NH₂ group.

Knoevenagel condensation: The newly formed amine facilitates the condensation of the aldehyde with the active methylene compound to form a 2-aminocinnamyl intermediate.

Cyclization: An intramolecular reaction between the aniline nitrogen and a carbonyl group of the active methylene component leads to the formation of the quinoline ring system. nih.gov

While specific examples utilizing this compound in MCRs are not documented in the surveyed literature, its structural features are analogous to substrates that have been successfully employed in such reactions. The combination of the aldehyde functionality, the latent amino group (via reduction of the nitro group), and the azetidine substituent offers a rich platform for the design of novel cascade and multicomponent reactions to generate diverse and complex molecular architectures.

Mechanistic Investigations and Theoretical Frameworks

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry offers powerful tools for probing reaction mechanisms where experimental detection of fleeting intermediates is challenging. These in silico methods provide deep insights into the electronic structure of molecules and the energetic landscapes of their transformations.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating reaction mechanisms. nih.govresearchgate.net By calculating the electronic structure of molecules, DFT can be used to map out the potential energy surface of a reaction, identifying reactants, products, and the transition states that connect them.

For a reaction involving 2-(Azetidin-1-yl)-5-nitrobenzaldehyde, DFT calculations are employed to model the geometry of the transition state—the highest energy point along the reaction coordinate. The energy of this state, relative to the reactants, determines the activation energy, which is a critical factor governing the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products. nih.gov Various DFT functionals, such as B3LYP, M06, and M06-2X, can be tested to find the most accurate method for the specific chemical system. nih.gov This analysis allows researchers to compare different potential pathways and predict which one is kinetically favored.

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction Pathway

| Parameter | Description | Illustrative Value |

| Reactant Energy | The total electronic energy of this compound and co-reactants. | -875.4 Hartree |

| Transition State (TS) Energy | The maximum energy point along the reaction coordinate. | -875.3 Hartree |

| Product Energy | The total electronic energy of the reaction products. | -875.5 Hartree |

| Activation Energy (ΔE‡) | The energy barrier for the reaction (ETS - EReactant). | 25.1 kcal/mol |

| Reaction Energy (ΔErxn) | The overall energy change of the reaction (EProduct - EReactant). | -62.7 kcal/mol |

| Key TS Bond Distances | Distances of forming/breaking bonds in the transition state structure. | C-Nu: 2.1 Å; C-Lg: 2.3 Å |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying reactive sites. nih.gov An MESP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MESP would likely show a high electron density (red) around the oxygen atoms of the nitro and aldehyde groups, as well as the nitrogen of the azetidine (B1206935) ring. Conversely, the aldehyde carbon and the aromatic ring carbons attached to the nitro group would exhibit lower electron density (blue), indicating their electrophilic character. nih.gov

Conceptual DFT provides a quantitative framework for these reactivity concepts. nih.govmdpi.combohrium.com It uses global and local descriptors derived from the electron density to predict chemical behavior. nih.gov

Local Descriptors : Fukui functions (f(r)) and Parr functions (P(r)) are used to identify the most reactive atoms within the molecule for nucleophilic, electrophilic, or radical attack. nih.gov

These descriptors help rationalize and predict the regioselectivity of reactions, such as whether a nucleophile would preferentially attack the aldehyde carbon or an aromatic ring position. nih.gov

Table 2: Key Conceptual DFT Descriptors and Their Significance

| Descriptor | Symbol | Significance for this compound |

| Electronegativity | χ | Measures the molecule's ability to attract electrons. |

| Global Hardness | η | Indicates resistance to change in electron distribution; related to stability. |

| Electrophilicity Index | ω | Quantifies the ability of the molecule to accept electrons; a high value suggests strong electrophilic character. |

| Nucleophilicity Index | N | Measures the electron-donating ability of the molecule. |

| Fukui Function | f(r) | Identifies the most reactive sites for electrophilic (f+) and nucleophilic (f-) attack on an atom-by-atom basis. |

By integrating the findings from DFT transition state analysis, MESP, and Conceptual DFT, a comprehensive prediction of the reactivity and selectivity of this compound can be constructed. For instance, in a competitive reaction with a nucleophile, DFT can calculate the activation energies for attack at different electrophilic sites (e.g., the aldehyde carbon vs. aromatic substitution). The pathway with the lower activation energy would be predicted as the major reaction channel. nih.gov

This predictive power is crucial for designing new synthetic routes and avoiding the formation of unwanted byproducts. mdpi.com The computational results provide a theoretical foundation for understanding experimental observations and can guide the design of new catalysts or the modification of reaction conditions to favor a desired outcome. nih.govmdpi.com

Spectroscopic Characterization for Mechanistic Elucidation

While computational studies provide a theoretical model, spectroscopic techniques offer direct experimental evidence of reaction pathways. In-situ (in the reaction mixture) monitoring techniques are particularly powerful for capturing real-time information about the species present during a chemical transformation. nih.govxjtu.edu.cnresearchgate.net

In-situ spectroscopy allows for the continuous monitoring of key reaction species as a function of concentration and time while the reaction is in progress. mt.com

In-situ Infrared (IR) Spectroscopy : This technique is highly effective for tracking changes in functional groups. nih.govresearchgate.net Using a probe inserted directly into the reactor, changes in the IR spectrum can be recorded in real-time. nih.gov For a reaction of this compound, one could monitor the disappearance of the characteristic aldehyde C=O stretching frequency (around 1700 cm⁻¹) and the simultaneous appearance of new peaks corresponding to intermediates or the final product. mt.comresearchgate.net This provides invaluable kinetic data and can reveal the presence of transient species that might otherwise go undetected. nih.gov

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed structural information about molecules in solution. researchgate.net By acquiring NMR spectra at regular intervals during a reaction, it is possible to observe the decrease in reactant signals and the growth of product signals. researchgate.net For example, the aldehyde proton of the starting material has a distinctive chemical shift (around 10 ppm). Monitoring the change in this signal, along with changes in the aromatic and azetidine ring proton signals, can help identify the structure of any intermediates formed during the reaction. researchgate.netresearchgate.net

Table 3: Spectroscopic Handles for In-Situ Monitoring of Reactions

| Technique | Key Spectroscopic Signal for Reactant | Potential Signal for Intermediates/Products |

| IR Spectroscopy | Aldehyde C=O stretch (~1700 cm⁻¹), Nitro N-O stretches (~1520 and 1340 cm⁻¹) | Appearance of O-H stretch (if reduced), C-N stretch, or disappearance of C=O stretch. |

| ¹H NMR Spectroscopy | Aldehyde proton (~10 ppm), distinct aromatic proton signals | Disappearance of aldehyde proton, shifts in aromatic signals, appearance of new aliphatic or aromatic signals. |

| ¹³C NMR Spectroscopy | Aldehyde carbon (~190 ppm) | Disappearance of aldehyde carbon, appearance of new sp³ or sp² carbon signals. |

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to identify the components of a reaction mixture and confirm the molecular weights of reactants, intermediates, and products. nih.gov Techniques like electrospray ionization (ESI-MS) allow for the gentle ionization of molecules directly from the reaction solution.

By taking aliquots from a reaction at different time points and analyzing them by MS, a timeline of the appearance and disappearance of different species can be constructed. This data is crucial for confirming a proposed reaction pathway. mdpi.com More advanced targeted techniques, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), can be developed to specifically and quantitatively track the concentration of the starting material and expected products with very high sensitivity and accuracy. nih.govfrontiersin.org This provides unambiguous confirmation of product formation and can help identify unexpected side products, offering a complete picture of the reaction pathway. nih.govmdpi.com

Stereochemical Inductions and Models for Asymmetric Induction

The stereochemical outcome of nucleophilic additions to the carbonyl group of this compound, should a chiral center be present in proximity to the aldehyde, can be predicted and rationalized through established theoretical models of asymmetric induction. While specific experimental studies on this particular compound are not prevalent in the surveyed literature, the principles governing its stereoselectivity would be the same as those for other chiral aldehydes. Asymmetric induction refers to the preferential formation of one diastereomer or enantiomer over the other in a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. nih.govwikipedia.org For aldehydes with an adjacent (α) stereocenter, several models have been developed to explain the observed diastereoselectivity, primarily based on steric and electronic interactions in the transition state.

The most prominent of these are the Cram, Felkin, and Felkin-Anh models, which provide a framework for predicting the major diastereomer formed when a nucleophile attacks the carbonyl carbon. wikipedia.orgchemistnotes.com These models analyze the conformational arrangement of the substituents around the chiral center to identify the least sterically hindered trajectory for the incoming nucleophile.

Cram's Rule: Proposed by Donald J. Cram, this early model assumes a conformation where the largest substituent on the adjacent chiral carbon is positioned anti-periplanar to the carbonyl group. The nucleophile is then predicted to attack from the less hindered face, past the smallest substituent. wikipedia.orgopenochem.org While foundational, this model can be limited as it sometimes incorrectly predicts outcomes due to unfavorable eclipsed interactions in the transition state. libretexts.org

The Felkin-Anh Model: This is a more refined and widely accepted model for predicting the stereochemistry of nucleophilic additions to chiral aldehydes. wikipedia.orgchemistnotes.com The key principles of the Felkin-Anh model are:

The transition state is staggered, not eclipsed, minimizing torsional strain.

The largest group (L) on the α-carbon is oriented perpendicular to the plane of the carbonyl group, thus minimizing steric hindrance with the incoming nucleophile. chemistnotes.comopenochem.org

The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), approaching from the face opposite the largest group and closer to the smallest group (S). openochem.orgyoutube.com

In a hypothetical scenario where a chiral center exists at the carbon attached to the azetidine ring of this compound, the Felkin-Anh model would be applied by arranging the substituents (Large, Medium, Small) around that chiral center and predicting the nucleophile's trajectory.

Polar Felkin-Anh Model: A modification to the Felkin-Anh model is necessary when one of the substituents on the α-carbon is an electronegative atom or group (like an oxygen or nitrogen). In such cases, this electronegative group can act as the "large" group, regardless of its actual steric bulk. chemistnotes.comyoutube.com This preference is due to electronic effects, specifically the stabilization of the transition state through the anti-periplanar alignment of the forming bond with the low-lying σ* anti-bonding orbital of the C-X bond (where X is the electronegative atom). wikipedia.org Given the presence of the azetidine nitrogen, this polar variant could be highly relevant in reactions involving derivatives of the target compound.

Chelation-Controlled Models: In the presence of Lewis acids or certain metal ions, a different model, the Cram-Chelate model, may apply. If a chelating group (like a hydroxyl or alkoxy group) is present on the α-carbon, it can form a cyclic intermediate with the carbonyl oxygen and the metal ion. openochem.org This chelation locks the conformation of the molecule, and the nucleophile will then attack from the least hindered face of this rigid cyclic structure, often leading to a product with opposite stereochemistry to that predicted by the Felkin-Anh model. libretexts.org For this compound itself, the azetidine nitrogen could potentially act as a chelating group depending on the reaction conditions and the Lewis acid used.

The predictive power of these models is summarized in the table below, illustrating how the major product diastereomer is determined based on the controlling model.

| Model | Controlling Factor | Key Conformation Feature | Predicted Nucleophilic Attack |

| Cram's Rule | Steric Hindrance | Largest group is anti to the carbonyl oxygen. | From the side of the smallest group. |

| Felkin-Anh Model | Steric & Torsional Strain | Largest group is perpendicular to the carbonyl. | Past the smallest group, anti to the largest group. |

| Polar Felkin-Anh | Stereoelectronic Effects | Electronegative group acts as the largest group. | Past the smallest group, anti to the electronegative group. |

| Cram-Chelate Model | Chelation | A rigid, five-membered ring is formed. | From the least hindered face of the chelated ring. |

Applications of 2 Azetidin 1 Yl 5 Nitrobenzaldehyde As a Synthetic Intermediate and Scaffold

Potential Utilization in Complex Heterocyclic Scaffold Construction

The structure of 2-(Azetidin-1-yl)-5-nitrobenzaldehyde is well-suited for the construction of more complex molecular architectures, including fused and spirocyclic systems, which are common motifs in medicinal chemistry. nih.govmedwinpublishers.com

Annulation for Fused Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are a cornerstone of heterocyclic synthesis. The aldehyde group in this compound is a key handle for such transformations. For instance, it could participate in condensation reactions with various nucleophiles to initiate cyclization. The Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction, often utilizes aromatic aldehydes. The reaction of 2-nitrobenzaldehyde (B1664092) with ethyl acetoacetate (B1235776) and ammonia, for example, is known to yield not only the expected dihydropyridines but also rearranged tricyclic products, demonstrating the complex cyclization pathways available to nitrobenzaldehydes. nih.govresearchgate.net The presence of the azetidine (B1206935) ring could further influence the regioselectivity and stereoselectivity of such annulation reactions.

Spirocyclic Compound Synthesis

Spirocycles, which contain two rings sharing a single atom, are of great interest in drug discovery due to their inherent three-dimensionality. Azetidine-containing spirocycles are increasingly utilized as scaffolds. nih.gov Synthetic strategies to form spiro-azetidines often involve the cyclization of functionalized azetidine precursors. nih.govmedwinpublishers.com The aldehyde functionality of this compound could be employed in reactions like [3+2] cycloadditions with azomethine ylides to construct spiro-pyrrolidine systems fused at the azetidine ring, a strategy documented for other heterocyclic systems.

Potential Role in Ligand and Catalyst Development in Organic Synthesis

The combination of a chiral-amenable heterocycle (azetidine) and an electronically tunable aromatic ring makes this scaffold a promising candidate for developing new ligands and organocatalysts.

Precursor for Chiral Ligands in Asymmetric Catalysis

Chiral ligands are essential for transition-metal-catalyzed asymmetric synthesis. mdpi.com Nitrobenzaldehydes are common starting materials for synthesizing Schiff base ligands by condensation with chiral diamines. mdpi.com These ligands, featuring a strong electron-withdrawing nitro group, can modulate the electronic properties of a metal center, which in turn affects catalytic activity and enantioselectivity. mdpi.com Similarly, chiral azetidine derivatives have been successfully used as ligands in asymmetric catalysis. bham.ac.ukresearchgate.net By first preparing a chiral version of the azetidine moiety, this compound could serve as a precursor to novel bidentate or tridentate ligands for a range of asymmetric transformations.

Design of Organocatalysts

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Secondary amines, particularly those within cyclic frameworks like pyrrolidine (B122466) and, to a lesser extent, azetidine, are privileged structures in this field. beilstein-journals.orgbeilstein-journals.org They operate by forming nucleophilic enamines or electrophilic iminium ions with substrates. A derivative of this compound, particularly if made from a chiral azetidine precursor, could function as an organocatalyst. The aldehyde could be modified to introduce other functional groups, and the nitroaromatic portion could engage in hydrogen bonding or π-π stacking interactions within the catalyst-substrate transition state to enhance stereocontrol. nih.gov

Potential Contributions to Material Building Blocks in Chemical Synthesis

Aromatic nitro compounds are well-established building blocks for various functional materials, including energetic materials and nonlinear optical materials. The high nitrogen and oxygen content and the endothermic nature of the nitro group make nitroarenes key components in energetic compounds. While there is no specific data on this compound, its structural motifs are relevant to this field. The synthesis of new energetic materials often relies on novel heterocyclic building blocks to achieve a balance of high performance and thermal stability.

Monomeric Units for Polymer Science

The aldehyde functionality of this compound serves as a prime reactive site for polymerization reactions. Aldehydes are classic electrophiles that can participate in various polymer-forming transformations, such as condensation polymerization with nucleophiles.

Poly(azomethine)s and Poly(imine)s: The most direct route to polymerization involves the reaction of the benzaldehyde (B42025) group with primary diamines. This condensation reaction forms an imine (or Schiff base) linkage, leading to the creation of poly(azomethine)s. The properties of the resulting polymer can be tuned by selecting different diamine co-monomers, potentially yielding materials with applications in high-performance plastics or semiconductors.

Phenolic Resins: Condensation with phenols under acidic or basic conditions could produce phenolic-type resins. The azetidine and nitro groups would be incorporated as pendant groups along the polymer backbone, imparting unique solubility, thermal, and electronic characteristics to the final material.

The incorporation of the nitro and azetidine moieties would be expected to influence the final polymer's properties significantly. The polar nitro group could enhance intermolecular interactions, affecting thermal stability and solubility, while the azetidine ring could serve as a site for post-polymerization modification.

| Polymerization Route | Co-monomer Required | Resulting Polymer Type | Potential Properties |

| Condensation Polymerization | Di- or polyamines | Poly(azomethine) / Poly(imine) | Thermally stable, potentially conductive, photoresponsive |

| Condensation Polymerization | Phenols | Phenolic Resin | High thermal resistance, chemical stability |

| Wittig-type Reactions | Bis(phosphonium ylides) | Poly(phenylene vinylene) derivative | Conjugated, electroluminescent |

Precursors for Electronic and Optical Materials

Chemical precursors are fundamental to the fabrication of materials used in the electronics and optics industries. rsc.org The structure of this compound contains both an electron-donating group (the azetidine nitrogen) and a strong electron-withdrawing group (the nitro group), creating a "push-pull" system. This intramolecular charge-transfer characteristic is a key feature in the design of nonlinear optical (NLO) materials and organic electronic components.

The conversion of the aldehyde group into other functionalities can further enhance these properties. For example, a Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) could extend the π-conjugated system, a common strategy for red-shifting absorption and enhancing NLO response. Furthermore, the nitro group can be chemically reduced to an amine, which is a stronger electron-donating group, allowing for the synthesis of a variety of dyes and pigments with tunable optical properties.

Components in Metal-Organic Framework (MOF) Ligand Design

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes linked by organic ligands. mdpi.comresearchgate.net The design of the organic ligand is crucial for determining the MOF's structure and function. mdpi.com While this compound cannot act as a ligand directly, it is an ideal precursor for synthesizing suitable multitopic ligands.

The aldehyde group can be readily oxidized to a carboxylic acid, creating 2-(azetidin-1-yl)-5-nitrobenzoic acid. This derivative is a monotopic carboxylate ligand. To create ditopic or tritopic ligands necessary for robust framework construction, further modifications are needed. For instance, the nitro group could be reduced to an amine, which could then be used in amide coupling reactions to link to other aromatic cores bearing carboxylate groups. This synthetic flexibility allows for the design of ligands with specific geometries and functionalities, which in turn enables the rational design of MOFs for targeted applications like gas storage or catalysis. researchgate.net

| Functional Group | Potential Modification | Resulting Ligand Functionality | Relevance to MOFs |

| Aldehyde (-CHO) | Oxidation | Carboxylic Acid (-COOH) | Primary metal-coordinating group |

| Nitro (-NO₂) | Reduction | Amine (-NH₂) | Site for secondary functionalization or coordination |

| Aromatic Ring | Bromination, etc. | Halogenation | Site for post-synthetic modification |

| Azetidine Ring | Ring-opening | Functionalized side-chain | Can introduce specific catalytic or sensing sites |

Aggregation-Induced Emission (AIE) Active Molecule Precursors

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. rsc.orgunl.pt This effect is often observed in molecules with rotatable parts, such as phenyl rings, that undergo restriction of intramolecular rotation (RIR) in the aggregated state. rsc.org

This compound can serve as a key starting material for the synthesis of AIE-active molecules, often referred to as AIEgens. The aldehyde group is a versatile handle for building larger, more complex structures. For example, it can be used in condensation reactions with compounds containing classic AIE-active cores like tetraphenylethylene (B103901) (TPE) or triphenylamine. By attaching the 2-(azetidin-1-yl)-5-nitrophenyl moiety to a known AIEgen core, it is possible to create novel fluorescent molecules whose emission properties in the aggregated state could be tuned for applications in bio-imaging, chemical sensing, and organic light-emitting diodes (OLEDs). cityu.edu.hkrsc.orgnih.gov

Intermediate for Diverse Organic Synthesis Targets

Beyond materials science, this compound is a valuable intermediate for constructing complex organic molecules, particularly in medicinal chemistry and drug discovery. The three distinct functional regions of the molecule can be manipulated selectively to build molecular diversity.

Reactions of the Aldehyde: The aldehyde group can undergo a wide range of classical organic reactions, including Wittig reactions to form alkenes, Grignard reactions to form secondary alcohols, and reductive amination to form substituted amines.

Modification of the Nitro Group: The nitro group is a versatile functional group that can be reduced to a nitroso, hydroxylamine (B1172632), or, most commonly, an amino group. This resulting aniline (B41778) derivative is a gateway to a vast array of subsequent reactions, including diazotization, amide coupling, and sulfonamide formation.

Chemistry of the Azetidine Ring: The four-membered azetidine ring is strained and can participate in ring-opening reactions under certain conditions, providing access to functionalized acyclic compounds. More commonly, the nitrogen atom's basicity and nucleophilicity can be utilized in further reactions.

This combination of reactive sites makes the compound a powerful scaffold for building libraries of compounds for biological screening. For example, the synthesis of 1,2,4-triazoles, an important heterocyclic motif in pharmaceuticals, can be achieved through multi-component reactions where an aldehyde is a key reactant. nih.govd-nb.info The unique substitution pattern of this compound offers a route to novel triazole derivatives and other complex heterocyclic systems.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 2-(Azetidin-1-yl)-5-nitrobenzaldehyde, ¹H NMR would reveal distinct signals corresponding to the different sets of protons. The azetidine (B1206935) ring protons typically appear as multiplets in the aliphatic region of the spectrum. mdpi.com The two methylene (B1212753) (CH₂) groups adjacent to the nitrogen would be expected around 3.5-4.5 ppm, while the other methylene group would resonate further upfield, likely around 2.0-2.5 ppm. mdpi.com The aromatic region would display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns dictated by the strong electron-withdrawing effects of the nitro and aldehyde groups and the electron-donating effect of the azetidinyl group. The aldehyde proton would be observed as a highly deshielded singlet, typically appearing far downfield between 9.5 and 10.5 ppm. chemicalbook.comoxinst.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbonyl carbon of the aldehyde group would produce a characteristic signal in the highly deshielded region of 185-195 ppm. rsc.org Carbons of the aromatic ring would appear between 110 and 160 ppm, with their exact shifts influenced by the attached substituents. The methylene carbons of the azetidine ring would be found in the aliphatic region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous structures.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde | ¹H | 9.5 - 10.5 | Singlet (s) |

| Aromatic | ¹H | 7.0 - 8.5 | Doublets (d), Doublet of Doublets (dd) |

| Azetidine (N-CH₂) | ¹H | 3.5 - 4.5 | Triplet (t) |

| Azetidine (C-CH₂-C) | ¹H | 2.0 - 2.5 | Quintet (quin) |

| Aldehyde Carbonyl | ¹³C | 185 - 195 | - |

| Aromatic | ¹³C | 110 - 160 | - |

| Azetidine | ¹³C | 40 - 60 | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

For this compound, the IR spectrum would be expected to show several key absorption bands. A strong, sharp peak around 1700-1720 cm⁻¹ would correspond to the C=O stretching vibration of the aldehyde group. nih.gov The nitro (NO₂) group would be identified by two prominent bands: an asymmetric stretching vibration typically near 1510-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹. nist.gov The C-N stretching of the azetidine ring and its attachment to the aromatic ring would appear in the 1200-1350 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, while aromatic C-H stretching would appear just above 3000 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net The symmetric stretch of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound Note: Wavenumbers are approximate and based on known values for the constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Aldehyde (C=O) | Stretch | 1700 - 1720 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Variable |

| Azetidine (C-N) | Stretch | 1200 - 1350 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the confident determination of its elemental formula. nih.gov The calculated monoisotopic mass for this compound (C₁₀H₁₀N₂O₃) is 206.0691 g/mol .

In addition to providing the molecular weight via the molecular ion peak [M]⁺, mass spectrometry reveals structural information through the analysis of fragmentation patterns. nist.gov For this compound, common fragmentation pathways in electron ionization (EI-MS) would likely include:

Loss of the aldehyde group (∙CHO, 29 Da).

Loss of the nitro group (∙NO₂, 46 Da).

Fragmentation of the azetidine ring, such as the loss of ethene (C₂H₄, 28 Da).

Cleavage of the bond between the azetidine ring and the aromatic ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₁₀H₁₀N₂O₃]⁺ | 206.07 | Molecular Ion |

| [M-CHO]⁺ | [C₉H₉N₂O₂]⁺ | 177.06 | Loss of aldehyde group |

| [M-NO₂]⁺ | [C₁₀H₁₀NO]⁺ | 160.08 | Loss of nitro group |

| [M-C₂H₄]⁺ | [C₈H₆N₂O₃]⁺ | 178.04 | Loss of ethene from azetidine ring |

X-ray Diffraction (XRD) for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. nih.gov

This technique would unambiguously confirm the atomic connectivity and the substitution pattern on the benzene ring. Furthermore, it would reveal the conformation of the molecule in the solid state, including the planarity of the azetidine ring and its orientation relative to the aromatic system. Analysis of the crystal packing would also provide insight into intermolecular forces, such as hydrogen bonds or π-stacking interactions, that govern the solid-state structure. While this specific molecule is achiral, XRD is the primary method for determining the absolute configuration of chiral molecules. nih.gov

Chromatographic Methods for Purity and Isomeric Composition Analysis

Chromatographic techniques are essential for separating components of a mixture and are therefore critical for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile organic molecules.

For this compound, a reverse-phase HPLC method, likely using a C18 column with a mobile phase such as a methanol (B129727)/water or acetonitrile/water gradient, would be developed. The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak would indicate a high degree of purity. This method is also crucial for monitoring the progress of the synthesis reaction by quantifying the consumption of reactants and the formation of the product.

Gas Chromatography (GC), another powerful separation technique, could be employed if the compound is thermally stable and sufficiently volatile. Isomeric purity can also be assessed, ensuring that no undesired isomers (e.g., 4-(azetidin-1-yl)-3-nitrobenzaldehyde) were formed during the synthesis.

Future Directions and Perspectives in the Chemistry of 2 Azetidin 1 Yl 5 Nitrobenzaldehyde

Development of Novel and Efficient Synthetic Routes

The conventional synthesis of 2-(azetidin-1-yl)-5-nitrobenzaldehyde typically relies on nucleophilic aromatic substitution (SNAr), where an activated fluoro- or chloro-nitrobenzaldehyde is treated with azetidine (B1206935). While effective, this approach can be limited by precursor availability and reaction conditions. Future research is poised to move beyond these traditional methods toward more elegant and efficient strategies.

Key areas for development include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Modern organic synthesis is dominated by powerful cross-coupling methods. Future routes could involve the Buchwald-Hartwig amination, coupling a suitably protected 2-bromo-5-nitrobenzaldehyde (B1279160) with azetidine. This would offer broader substrate scope and milder reaction conditions compared to classical SNAr.

C-H Activation Strategies: A more atom-economical approach would be the direct C-H amination of 5-nitrobenzaldehyde. Although challenging due to regioselectivity, advances in directing group chemistry and catalyst design could enable the direct installation of the azetidine moiety at the C2 position, significantly shortening the synthetic sequence.

Novel Building Block Approaches: Instead of building the molecule on a pre-functionalized benzaldehyde (B42025), future syntheses could construct the aromatic ring itself through cycloaddition reactions. For example, a Diels-Alder reaction between a dienophile and a diene bearing the azetidine and nitro functionalities could provide a novel entry point to the core structure.

| Synthetic Strategy | Key Reaction | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of 2-fluoro-5-nitrobenzaldehyde (B1301997) with azetidine | Well-established, reliable | Requires activated precursor, potentially harsh conditions |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of 2-halo-5-nitrobenzaldehyde and azetidine | Milder conditions, broader substrate scope, higher functional group tolerance | Catalyst cost and sensitivity, potential for ligand optimization |

| Direct C-H Amination | Transition-metal catalyzed reaction of 5-nitrobenzaldehyde with azetidine | High atom economy, reduced waste, shorter synthesis | Controlling regioselectivity, catalyst development needed |

Exploration of Unprecedented Reactivity and Transformations

The unique combination of functional groups in this compound—an aldehyde, a nitro group, and a strained azetidine ring—offers a rich landscape for exploring novel reactivity. The electron-withdrawing nitro group significantly increases the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack. doubtnut.com Future research should aim to exploit the interplay between these functionalities.

Multicomponent Reactions: The activated aldehyde is an ideal candidate for multicomponent reactions (MCRs). For instance, a Passerini or Ugi reaction involving this compound could rapidly generate complex molecular architectures, incorporating the core scaffold into diverse libraries of compounds for biological screening.

Tandem and Cascade Reactions: A promising avenue is the design of cascade reactions that sequentially modify different parts of the molecule. For example, a nucleophilic addition to the aldehyde could be followed by an intramolecular reaction involving the nitro group (once reduced to an amine) or the azetidine ring. This could lead to the formation of novel polycyclic heterocyclic systems.

Photoredox and Electrochemical Transformations: Modern synthetic methods like photoredox catalysis and electrosynthesis could unlock unprecedented transformations. For example, selective reduction of the nitro group to a nitroso or hydroxylamine (B1172632) functionality under photoredox conditions could enable novel coupling reactions that are inaccessible through traditional methods. The reactivity of the strained azetidine ring could also be modulated under specific electrochemical conditions.

| Reaction Class | Potential Transformation | Scientific Rationale |

|---|---|---|

| Multicomponent Reactions (e.g., Ugi) | Rapid synthesis of complex amides from the aldehyde, an amine, an isocyanide, and a carboxylic acid. | Leverages the high reactivity of the aldehyde for diversity-oriented synthesis. |

| Reductive Cyclization | Reduction of the nitro group to an amine, followed by intramolecular cyclization onto a derivative of the aldehyde group. | Creates novel heterocyclic scaffolds based on the core structure. |

| Ring-Expansion/Opening of Azetidine | Reaction of the azetidine ring with electrophiles or nucleophiles to form larger rings or functionalized amino derivatives. rsc.org | Exploits the inherent ring strain of the azetidine to access new chemical space. medwinpublishers.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com The synthesis and derivatization of this compound are particularly well-suited for these modern technologies.

Flow Chemistry for Enhanced Safety and Control: The synthesis of nitrated aromatic compounds can involve highly exothermic reactions and potentially unstable intermediates. google.com Performing these reactions in a continuous flow reactor allows for superior heat and mass transfer, minimizing the risk of thermal runaways and improving reaction control. uniba.it This enables the use of more aggressive reaction conditions that would be unsafe in a batch reactor, potentially leading to higher yields and shorter reaction times.

Automated Synthesis for Rapid Library Generation: Automated synthesis platforms can be programmed to perform multistep synthetic sequences with minimal human intervention. nih.gov By integrating a flow reactor with automated purification and analysis systems, libraries of derivatives based on the this compound scaffold could be generated rapidly. nih.gov For example, an automated platform could synthesize the core molecule and then subject it to a panel of different reaction partners in a parallel or sequential fashion to explore its reactivity and create a library of analogues for structure-activity relationship (SAR) studies.

| Technology | Application to this compound | Key Benefits |

|---|---|---|

| Flow Chemistry | Synthesis of the core molecule via nitration or SNAr reactions. | Improved safety profile, precise control over reaction parameters, enhanced scalability, access to novel reaction conditions. durham.ac.uk |

| Automated Synthesis | Rapid synthesis of derivative libraries for SAR studies. | High-throughput experimentation, reduced manual labor, improved reproducibility, efficient exploration of chemical space. |

| Machine Learning Integration | Optimization of reaction conditions and prediction of novel transformations. | Accelerated discovery of optimal synthetic routes and novel reactions, data-driven hypothesis generation. |

By embracing these future directions, the chemical community can elevate the utility of this compound from a simple building block to a highly versatile platform for chemical innovation.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR resolves the aldehyde proton (δ ~10 ppm) and azetidine ring protons (δ 3.5–4.5 ppm). The nitro group deshields adjacent aromatic protons (δ 8.5–9.0 ppm) .

- XRD : Single-crystal X-ray diffraction confirms the planar geometry of the benzaldehyde moiety and the azetidine ring’s puckered conformation. Hydrogen bonding between nitro and aldehyde groups may stabilize the crystal lattice .

How can conflicting data on cyclization reactions involving this compound be resolved?

Advanced

Discrepancies in cyclization yields (e.g., for isoquinoline synthesis) often arise from electronic effects of substituents . The nitro group acts as a strong electron-withdrawing group (EWG), which can slow nucleophilic attack. To address this:

- Screen Lewis acid catalysts (e.g., ZnCl₂) to activate the aldehyde.

- Optimize solvent polarity (e.g., DMSO vs. toluene) to stabilize transition states.

- Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation and adjust reaction time .

What strategies mitigate instability or decomposition of this compound during storage?

Q. Basic

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent aldehyde oxidation.

- Handling : Avoid prolonged exposure to light or humidity, which can hydrolyze the azetidine ring. Use desiccants (silica gel) in storage vials .

How does the nitro group influence the reactivity of this compound in nucleophilic substitutions?

Advanced

The nitro group enhances electrophilicity at the aldehyde carbon but may sterically hinder nucleophilic attack. For example:

- In Knoevenagel condensations , use bulky amines (e.g., piperidine) to balance electronic activation and steric effects.

- For Schiff base formation , employ high-boiling solvents (e.g., ethanol under reflux) to drive imine formation despite the nitro group’s deactivating effects .

What are the applications of this compound in medicinal chemistry?

Advanced

The compound serves as a precursor for heterocyclic drug candidates :

- Isoquinoline synthesis : Cyclization with alkynes yields fused heterocycles with potential antitumor activity .

- Probe design : The azetidine moiety enhances blood-brain barrier penetration, making it useful in CNS-targeting agents .

How can computational methods predict the reactivity of this compound in novel reactions?

Q. Advanced

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular dynamics : Simulate solvent effects on transition states to optimize reaction media .

What are the challenges in scaling up the synthesis of this compound?

Q. Advanced

- Catalyst loading : Reduce Pd catalyst costs by exploring ligand-free systems or recyclable catalysts (e.g., Pd/C).

- Workup efficiency : Replace column chromatography with crystallization or extraction methods for large-scale purification .

How do steric effects from the azetidine ring impact regioselectivity in cross-coupling reactions?

Advanced

The azetidine’s puckered conformation can hinder coupling at the ortho position. To improve regioselectivity:

- Use bulky ligands (e.g., XPhos) to direct coupling to the para-nitro position.

- Pre-functionalize the azetidine with protecting groups (e.g., Boc) to reduce steric hindrance .

What safety precautions are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.